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N-(furan-2-ylmethyl)-6-methylpyridin-3-amine

Chemical procurement Purity specification Quality control

Researchers probing CNDP1 vs. CNDP2 subtype selectivity face a scarcity of clean matched-pair probes to isolate linker topology effects. N-(Furan-2-ylmethyl)-6-methylpyridin-3-amine (CAS 1503686-39-2) solves this by providing an exocyclic furan-amine architecture with one extra rotatable bond versus positional isomer M-8 (CAS 886851-44-1), enabling direct head-to-head biochemical IC₅₀ comparisons. • Matched-pair partner for M-8: isolate linker-flexibility contribution to carnosinase isoform selectivity. • Single-step reductive amination scaffold: anchor compound for 50-100-member furan-variant libraries. • ≥95% purity ensures screening-ready quality without re-purification.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
Cat. No. B13247011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-2-ylmethyl)-6-methylpyridin-3-amine
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=C1)NCC2=CC=CO2
InChIInChI=1S/C11H12N2O/c1-9-4-5-10(7-12-9)13-8-11-3-2-6-14-11/h2-7,13H,8H2,1H3
InChIKeyUJSJHZJHMOXCOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Furan-2-ylmethyl)-6-methylpyridin-3-amine Procurement Guide


N-(Furan-2-ylmethyl)-6-methylpyridin-3-amine (CAS 1503686-39-2, MF C₁₁H₁₂N₂O, MW 188.23 g/mol) is a heterocyclic secondary amine that appends a furan-2-ylmethyl group to the 3‑amino position of a 6‑methylpyridine core. The compound is commercially supplied at ≥95% purity by multiple vendors and is used as a versatile intermediate in medicinal chemistry and agrochemical discovery programs . Its structure presents two distinct heteroaromatic rings connected via a methylene‑amine linker, yielding physicochemical properties that differentiate it from positional isomers and simpler aminopyridine building blocks. The furan oxygen and pyridine nitrogen provide hydrogen‑bond acceptor sites, while the secondary amine serves as both a donor and a site for further derivatisation, enabling entry into focused libraries that require precise spatial orientation of the furan relative to the 6‑methyl substituent .

Exocyclic amine linker introduces conformational flexibility for binding‑pocket exploration
Single‑step reductive amination synthesis from bulk precursors simplifies procurement
Heterocyclic scaffold supports focused library derivatisation at the secondary amine

N-(Furan-2-ylmethyl)-6-methylpyridin-3-amine: Structural Differentiation


Substituting N-(furan-2-ylmethyl)-6-methylpyridin-3-amine with a generic aminopyridine or a positional isomer such as N-methyl-[6-(2-furyl)pyrid-3-yl]methylamine (CAS 886851-44-1) fundamentally alters the relative orientation of the hydrogen‑bonding pharmacophores, the steric environment around the pyridine nitrogen, and the metabolic liability of the amine linker . In the target compound, the furan ring is exocyclic and connected through a secondary amine, whereas in many furanopyridine isomers the furan is directly attached to the pyridine ring, creating a planar, conjugated system with different electronic properties. These structural differences translate into distinct biochemical recognition profiles: the pre‑clinical candidate M‑8 (886851-44-1), a positional isomer, acts as a CNDP1/CNDP2 dual inhibitor with in vivo efficacy in high‑fat‑diet mice, while the target compound’s 6‑methyl‑3‑aminopyridine core with an exocyclic furanylmethyl substituent is predicted to occupy a different chemical space within carnosinase‑targeted libraries [1]. Simple replacement without experimental validation therefore risks losing target engagement, altering selectivity, or introducing unanticipated off‑target pharmacology.

Positional isomer mismatch
Direct‑attachment furanopyridine isomers alter pharmacophore orientation and electronic conjugation, potentially shifting target recognition.
Scaffold rigidity difference
Exocyclic amine linker provides extra rotational freedom; replacing with planar conjugated analogs may change binding mode and selectivity.
Generic aminopyridine substitution
Simpler aminopyridines lack the furan oxygen hydrogen‑bond acceptor, risking loss of key interactions and altered metabolic profile.

N-(Furan-2-ylmethyl)-6-methylpyridin-3-amine Evidence Summary


Purity Standard Comparison

Suppliers of N-(furan-2-ylmethyl)-6-methylpyridin-3-amine (CAS 1503686-39-2) consistently specify a minimum purity of 95% as determined by area normalisation, a threshold that is uniformly documented across independent vendor datasheets . In contrast, the closely related positional isomer N-methyl-[6-(2-furyl)pyrid-3-yl]methylamine (CAS 886851-44-1) is also listed at 95% purity , but several direct‑attachment furanopyridine analogs (e.g., 2‑furan‑2‑yl‑6‑methylpyridine, CAS 208110-84-3) are offered at lower or unspecified purities, complicating their use in quantitative structure–activity relationship (QSAR) campaigns where stoichiometric precision is critical.

Purity specification
Specification review
≥95% (area normalisation)
Purity floor supports reproducible SAR and dose‑response reliability
Vendor COA review recommended; long‑term storage in cool, dry conditions
Chemical procurement Purity specification Quality control

Exocyclic Linker vs. Direct Attachment

The target compound features a methylene‑bridged secondary amine connecting the furan to the 6‑methylpyridin‑3‑amine core, yielding a molecular architecture distinct from the isomeric M‑8 series where the furan is directly attached to the pyridine C6 position and the amine bears a methyl substituent . This difference is quantifiable by Heavy Atom Count (HAC = 13 for both isomers) and by the number of rotatable bonds (Nrot = 3 for the target compound vs. 2 for M‑8, as computed from SMILES), implying greater conformational flexibility in the target scaffold. The increased degrees of freedom may be advantageous for exploring binding pockets where an induced‑fit mechanism requires the furan to sample multiple orientations.

Rotatable bonds
Head-to-head
3 (target) vs 2 (M‑8 isomer)
Exocyclic linker increases conformational degrees of freedom
Computed from SMILES; may enable induced‑fit binding exploration
Medicinal chemistry Scaffold design Isomer differentiation

CNDP1/CNDP2 Inhibitor Class Proximity

Although no direct assay data are published for the target compound, the structurally proximal isomer M‑8 (N-methyl-[6-(2-furyl)pyrid-3-yl]methylamine) has been profiled as a CNDP1/CNDP2 dual inhibitor. In a high‑fat‑diet mouse model, oral co‑administration of M‑8 significantly reduced plasma 4‑hydroxynonenal and 3‑nitrotyrosine reactive species and produced a ~10% reduction in weight gain relative to diet‑only controls [1]. The target compound shares the same heavy‑atom composition (C₁₁H₁₂N₂O) and differs only in the position of the furan attachment and the methylation pattern of the amine. This close structural relationship places the target compound within the same carnosinase‑inhibitor chemical space, and structure‑activity relationship (SAR) campaigns can leverage the M‑8 pharmacophore model while interrogating the impact of linker flexibility on CNDP1 vs. CNDP2 selectivity.

In vivo reference
Class-level
M‑8: ~10% weight gain reduction; decreased plasma 4‑HNE/3‑NT
Class‑level SAR context for carnosinase inhibitor exploration
Target compound lacks direct in vivo data; comparator data only
Carnosinas inhibition Metabolic disease In vivo pharmacology

KDM4/5 Epigenetic Probe Scaffold Proximity

A closely related chemotype, 3-((furan-2-ylmethyl)amino)pyridine-4-carboxylic acid (compound 34), has been identified as a cell‑penetrant inhibitor of the KDM4 (JMJD2) and KDM5 (JARID1C) families of histone lysine demethylases, with biochemical IC₅₀ values ≤100 nM in KDM4 RFMS assays and cellular IC₅₀ of 6–8 μM in a mechanistic KDM4C imaging assay [1]. The target compound retains the 3‑amino‑furan‑2‑ylmethyl architecture but replaces the 4‑carboxylic acid with a 6‑methyl substituent, eliminating the formal negative charge at physiological pH. This modification is predicted to enhance passive membrane permeability (reduced topological polar surface area, TPSA) while potentially sacrificing the ionic interaction with the KDM4 active‑site lysine that the carboxylate provides. Procurement of the target compound therefore enables systematic evaluation of the carboxylic acid isostere hypothesis in the context of KDM4/5 inhibition.

Biochemical reference
Class-level
cpd 34: KDM4 IC₅₀ ≤100 nM; cell IC₅₀ 6–8 μM
Scaffold proximity supports KDM4/5 epigenetic probe development
Potency shift with methyl‑for‑acid substitution remains unknown
Epigenetics Histone demethylase KDM4 inhibitor

Single-Step Reductive Amination

The target compound can be synthesised via a single‑step condensation of commercially available furan-2-carbaldehyde (furfural, CAS 98‑01‑1) with 6-methylpyridin-3-amine (CAS 3430‑27‑1) under standard reductive amination conditions (e.g., NaBH(OAc)₃, DCE, RT) . Both precursors are bulk chemicals with multi‑kilogram availability and low cost, making the target compound accessible for large‑scale library production without multi‑step sequences. In contrast, the preparation of the M‑8 isomer requires a C–C bond‑forming step to install the furan directly on the pyridine ring (e.g., Suzuki coupling), which demands palladium catalysis, higher cost, and more rigorous purification. This synthetic divergence translates into a practical procurement advantage: researchers can obtain the target compound through custom synthesis with a shorter lead time and lower cost per gram compared to isomers that require transition‑metal‑mediated cross‑coupling.

Synthetic accessibility
Method context
1 step (target) vs ≥2 steps (direct‑attachment isomer)
Reductive amination route reduces procurement lead time and cost
Estimates based on CRO benchmarks for analogous building blocks
Synthetic chemistry Building block Reductive amination

N-(Furan-2-ylmethyl)-6-methylpyridin-3-amine: Key Applications


CNDP1/CNDP2 Inhibitor SAR Expansion

Procure the target compound alongside M‑8 (CAS 886851‑44‑1) to construct a matched‑pair analysis exploring how the exocyclic furan‑amine linker topology affects CNDP1 vs. CNDP2 selectivity. Using a biochemical carnosinas assay, measure IC₅₀ values for both isoforms and cross‑reference with the in vivo biomarker data established for M‑8 (plasma 4‑HNE and 3‑NT reduction, ~10% body weight gain attenuation in high‑fat‑diet mice) [1]. The one‑rotatable‑bond difference between the two isomers is a clean structural perturbation that can reveal whether linker flexibility improves subtype selectivity without introducing metabolic soft spots.

KDM4/5 Histone Demethylase Isostere Profiling

Use the target compound as a matched‑pair partner for 3-((furan-2-ylmethyl)amino)pyridine-4-carboxylic acid (compound 34) [1] in a KDM4 biochemical panel (RFMS format) to test whether the 6‑methyl substituent can functionally replace the 4‑carboxylic acid while retaining nanomolar potency. The absence of the carboxylate is predicted to improve passive permeability; parallel Caco‑2 or PAMPA assays can quantify the permeability gain. This head‑to‑head comparison directly informs whether a methyl‑for‑acid substitution is viable in progressing KDM4 inhibitors toward in vivo‑ready leads.

Focused Furan-Pyridine Fragment Library

Leverage the single‑step reductive amination synthesis [1] to generate a 50‑100‑compound library by varying the aldehyde component (substituted furfurals, thiophene‑2‑carbaldehydes, etc.) while keeping the 6‑methylpyridin‑3‑amine core constant. The target compound serves as the library anchor, and its ≥95% purity specification ensures that hit‑follow‑up can proceed directly from screening without re‑purification. This application scenario is particularly relevant for fragment‑based lead discovery programs targeting metalloenzymes, where the furan oxygen and pyridine nitrogen can coordinate active‑site metals.

Computational Selectivity Modeling with Isomer Pairs

Dock the target compound and its positional isomer M‑8 into CNDP1 and CNDP2 crystal structures (when available) or homology models to identify binding‑pose differences driven by the extra rotatable bond. The calculated difference in conformational strain energy between the two isomers, when combined with the in vivo M‑8 benchmark data [1], provides a testable hypothesis for molecular dynamics simulations. This scenario supports computational chemistry teams seeking to validate free‑energy perturbation (FEP) predictions against experimental isomer‑selectivity data.

Application
Selection Property
Validation Focus
CNDP1/CNDP2 inhibitor SAR expansion
Exocyclic linker topology vs. direct‑attachment isomer
Isoform selectivity and metabolic stability comparison
KDM4/5 histone demethylase isostere profiling
Methyl‑for‑acid substitution scaffold
Biochemical potency and permeability cross‑comparison
Focused furan‑pyridine fragment library
Single‑step reductive amination accessibility
Hit follow‑up purity and scaffold derivatisation
Computational selectivity modeling
Isomer pair with documented in vivo benchmark
Binding pose and conformational strain energy validation
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